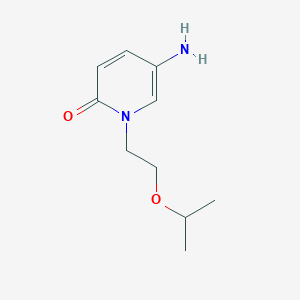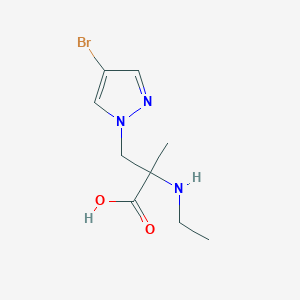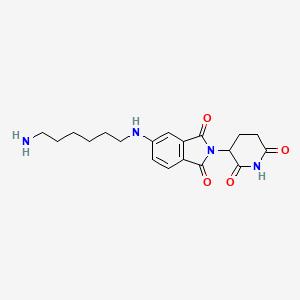
(1-Aminobutyl)phosphonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C4H12NO3P It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a butyl chain
Métodos De Preparación
The synthesis of (1-Aminobutyl)phosphonic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of butylamine with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
-
Reaction of Butylamine with Phosphorous Acid
Reagents: Butylamine, phosphorous acid, hydrochloric acid.
Conditions: Reflux in an acidic medium.
Procedure: The butylamine is added to a solution of phosphorous acid in hydrochloric acid. The mixture is heated under reflux for several hours, resulting in the formation of this compound.
-
Industrial Production
- Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
(1-Aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous medium.
Products: The oxidation of this compound can lead to the formation of corresponding phosphonic acid derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Carried out under controlled conditions to prevent over-reduction.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents or other nucleophiles.
Conditions: Typically carried out in an organic solvent.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
(1-Aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of various organophosphorus compounds.
-
Biology
-
Medicine
- Investigated for its potential use in drug development due to its bioactive properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Aminobutyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a GABA B receptor ligand, it inhibits gamma-aminobutyric acid B receptor binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This interaction can modulate various physiological processes, including neurotransmission and hormone secretion.
Comparación Con Compuestos Similares
(1-Aminobutyl)phosphonic acid hydrochloride can be compared with other similar compounds, such as:
-
2-Aminoethylphosphonic acid
- Similar structure but with an ethyl group instead of a butyl group.
- Used in similar applications but may exhibit different reactivity and binding properties.
-
3-Aminopropylphosphonic acid
- Contains a propyl group instead of a butyl group.
- Also used in coordination chemistry and biological studies.
-
4-Aminobutylphosphonic acid
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H13ClNO3P |
|---|---|
Peso molecular |
189.58 g/mol |
Nombre IUPAC |
1-aminobutylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO3P.ClH/c1-2-3-4(5)9(6,7)8;/h4H,2-3,5H2,1H3,(H2,6,7,8);1H |
Clave InChI |
PXYRPEAOYAJWOC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N)P(=O)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



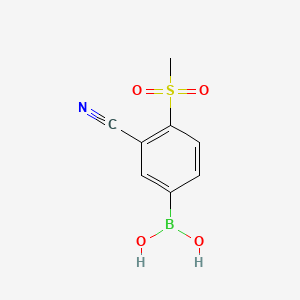
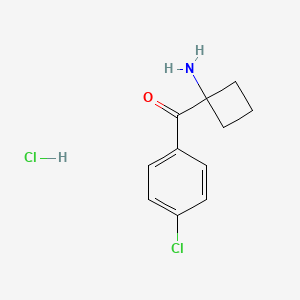
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
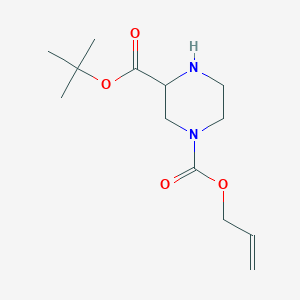
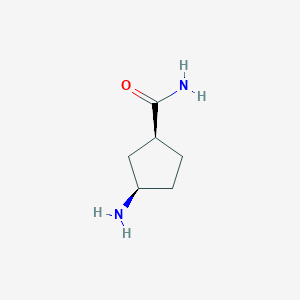
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)

